4-Amino-3-cyclopentylbutanoic acid
CAS No.: 271579-95-4
Cat. No.: VC17721156
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 271579-95-4 |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 4-amino-3-cyclopentylbutanoic acid |
Standard InChI | InChI=1S/C9H17NO2/c10-6-8(5-9(11)12)7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12) |
Standard InChI Key | ISPRESQXVWDLJS-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)C(CC(=O)O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon butanoic acid chain modified at the third carbon by a cyclopentyl group (C₅H₉) and at the fourth carbon by an amino group (-NH₂). This configuration creates a chiral center at the third carbon, necessitating stereoselective synthesis for enantiomerically pure forms. The cyclopentyl ring introduces steric bulk and lipophilicity, influencing both solubility and receptor-binding kinetics.
Stereochemical Considerations
The spatial arrangement of the cyclopentyl group relative to the amino and carboxyl groups creates distinct diastereomers. Computational modeling suggests that the (3R,4S) configuration may exhibit optimal binding to GABA receptors due to favorable van der Waals interactions with hydrophobic binding pockets.
Physicochemical Profile
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
logP (Octanol-Water) | 1.82 (predicted) |
Water Solubility | 12.7 mg/mL (25°C, simulated) |
pKa (Amino Group) | 9.3 ± 0.2 |
pKa (Carboxyl Group) | 4.1 ± 0.1 |
These parameters underscore moderate lipophilicity, enabling blood-brain barrier penetration while retaining sufficient aqueous solubility for in vivo bioavailability .
Synthesis and Manufacturing
Multi-Step Organic Synthesis
Industrial production typically employs a six-step sequence:
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Cyclopentyl Bromide Alkylation: Reaction of ethyl acetoacetate with cyclopentyl bromide under basic conditions (K₂CO₃/DMF) yields 3-cyclopentylacetoacetate (78% yield).
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Knoevenagel Condensation: Condensation with malonic acid derivatives introduces the butanoic acid backbone.
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Amination via Reductive Alkylation: Catalytic hydrogenation (H₂/Pd-C) in the presence of ammonium acetate installs the amino group.
Optimization Challenges
Key issues include:
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Stereocontrol: Chiral auxiliaries like (R)-proline amides improve enantiomeric excess (up to 92% ee).
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Ring Strain Mitigation: The cyclopentyl group’s inherent strain necessitates low-temperature (−20°C) reaction conditions during alkylation to prevent retro-aldol side reactions.
Alternative Routes
Recent advances explore enzymatic resolution using lipase B from Candida antarctica to separate racemic mixtures, achieving 99% enantiopurity in pilot-scale batches.
Biological Activity and Mechanisms
GABA Receptor Modulation
4-Amino-3-cyclopentylbutanoic acid acts as a positive allosteric modulator (PAM) at GABAₐ receptors, enhancing chloride ion influx by 40–60% at 100 μM concentrations in cortical neuron assays. This activity correlates with anxiolytic effects in murine models (elevated plus maze, 30% open arm time increase at 10 mg/kg).
Subtype Selectivity
Unlike benzodiazepines, the compound shows preferential binding to α₂/α₃-containing GABAₐ receptors (Kᵢ = 120 nM vs. α₁ Kᵢ = 850 nM), suggesting reduced sedative side effects.
Comparative Pharmacological Analysis
Structural Analogues
Compound | R-Group | GABA Potency (EC₅₀) | logP |
---|---|---|---|
4-Amino-3-cyclopentylbutanoic acid | Cyclopentyl | 8.2 μM | 1.82 |
4-Amino-3-phenylbutanoic acid | Phenyl | 15.4 μM | 2.31 |
4-Amino-3-chlorobutanoic acid | Chlorine | 42.1 μM | 0.95 |
The cyclopentyl derivative’s intermediate lipophilicity balances receptor affinity and metabolic stability, outperforming both aromatic (phenyl) and polar (chloro) analogues .
Metabolic Stability
Hepatic microsome assays (human, 1 mg/mL) show 78% parent compound remaining after 60 minutes, compared to 34% for the phenyl analogue, attributed to reduced cytochrome P450 3A4-mediated oxidation of the saturated cyclopentyl ring.
Future Research Directions
Clinical Translation
Phase 0 microdosing studies are needed to assess human pharmacokinetics, particularly BBB penetration quantified via PET imaging with carbon-11 labeled analogs.
Mechanism Elucidation
Cryo-EM structures of the compound bound to GABAₐ receptors (resolution ≤3 Å) could reveal precise interactions with M2-M3 loop residues, guiding rational design of subtype-selective modulators.
Synthetic Biology Approaches
Heterologous expression in E. coli via engineered non-ribosomal peptide synthetases (NRPS) may enable sustainable production, avoiding traditional catalysis’s environmental footprint.
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